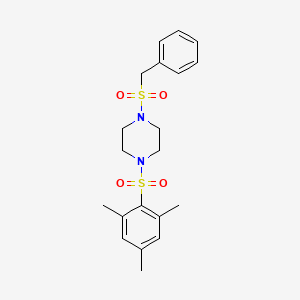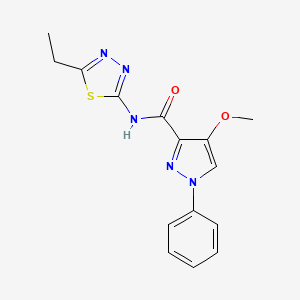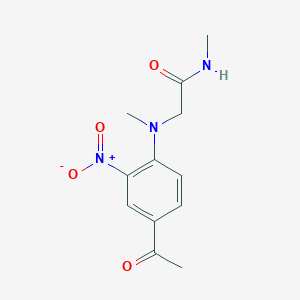
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, also known as BTPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTPSA belongs to the class of sulfonylpiperazines, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to inhibit the replication of certain viruses such as HIV and herpes simplex virus. Furthermore, 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to have a high selectivity towards cancer cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of using 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine research. One potential application is its use as a diagnostic tool for detecting cancer cells. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine could also be further studied for its potential use in combination therapy with other anticancer drugs. Additionally, the mechanism of action of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine could be further elucidated to better understand its therapeutic potential. Finally, further studies could be conducted to optimize the synthesis of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine and improve its solubility in water.
In conclusion, 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anticancer, antiviral, and antimicrobial activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
Synthesis Methods
The synthesis of 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves the reaction of 1-benzylsulfonylpiperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine as a white crystalline solid.
Scientific Research Applications
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.
properties
IUPAC Name |
1-benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-16-13-17(2)20(18(3)14-16)28(25,26)22-11-9-21(10-12-22)27(23,24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLSANFIDKLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)
![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole](/img/structure/B7682565.png)

![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)

![2-[2-[2,4-Di(propan-2-yl)phenyl]-2-oxoethyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7682614.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)